molecular formula C11H14F3N B1443228 2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine CAS No. 1179638-93-7

2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine

Cat. No.: B1443228
CAS No.: 1179638-93-7
M. Wt: 217.23 g/mol
InChI Key: PPHOQALIUKTFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Geometry and Stereochemistry

2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine exhibits a distinctive molecular architecture characterized by a central quaternary carbon atom bearing two methyl groups, a primary amine-containing methyl group, and a meta-trifluoromethyl-substituted phenyl ring. The molecular formula is C₁₁H₁₄F₃N with a molecular weight of 217.23 grams per mole. The compound's International Union of Pure and Applied Chemistry name is 2-methyl-2-[3-(trifluoromethyl)phenyl]-1-propanamine.

The stereochemical configuration of this compound centers around the quaternary carbon atom, which creates a branched aliphatic structure connecting to the aromatic trifluoromethylphenyl moiety. The trifluoromethyl group (-CF₃) is positioned at the meta position of the phenyl ring, influencing both the electronic properties and spatial arrangement of the molecule. The InChI representation confirms the structural arrangement: InChI=1S/C11H14F3N/c1-10(2,7-15)8-4-3-5-9(6-8)11(12,13)14/h3-6H,7,15H2,1-2H3.

The canonical SMILES notation CC(C)(CN)C1=CC(=CC=C1)C(F)(F)F provides a linear representation of the molecular connectivity. This structural arrangement results in a molecule where the primary amine group is positioned on a tertiary carbon framework, creating significant steric hindrance around the nitrogen-containing functional group.

Physicochemical Properties

The physicochemical properties of this compound reflect the influence of both the trifluoromethyl substitution and the branched aliphatic structure. The compound appears as a liquid at room temperature, indicating relatively low intermolecular forces despite the presence of the polar amine functional group.

Storage conditions for this compound recommend room temperature storage, suggesting reasonable thermal stability under ambient conditions. The presence of the trifluoromethyl group significantly enhances the compound's resistance to oxidation and metabolic degradation, properties that are characteristic of fluorinated organic molecules.

Property Value Reference
Physical State Liquid
Storage Temperature Room Temperature
Purity (Commercial) 95%
Density Not Specified -
Melting Point Not Reported -
Boiling Point Not Reported -

The solubility characteristics of this compound are influenced by the dual nature of its structure, containing both hydrophobic trifluoromethyl and phenyl components alongside the hydrophilic primary amine group. The trifluoromethyl group typically enhances solubility in organic solvents while reducing water solubility compared to non-fluorinated analogs.

Computational Models

Computational chemistry analyses provide valuable insights into the molecular properties of this compound. The calculated logarithm of the partition coefficient (LogP) value is 3.3612, indicating significant lipophilicity that suggests favorable membrane permeability characteristics. This high LogP value reflects the substantial contribution of the trifluoromethyl and phenyl groups to the overall hydrophobic character of the molecule.

The topological polar surface area (TPSA) is calculated as 26.02 square angstroms, which falls within the range typically associated with good oral bioavailability in pharmaceutical applications. This relatively low TPSA value indicates that despite containing a primary amine group, the overall polar surface area remains modest due to the predominance of hydrophobic structural elements.

Computational Parameter Value Reference
LogP 3.3612
TPSA (Ų) 26.02
Hydrogen Bond Acceptors 1
Hydrogen Bond Donors 1
Rotatable Bonds 2

The number of hydrogen bond acceptors is calculated as 1, corresponding to the nitrogen atom of the primary amine group. Similarly, the hydrogen bond donor count is 1, reflecting the same nitrogen atom's capacity to donate hydrogen bonds through its attached hydrogen atoms. The rotatable bond count of 2 indicates relatively restricted conformational flexibility, primarily involving rotation around the carbon-carbon bond connecting the quaternary carbon to the phenyl ring and potential rotation around the carbon-nitrogen bond of the amine group.

Predicted collision cross section values provide additional structural information, with the protonated molecular ion [M+H]⁺ exhibiting a predicted collision cross section of 145.6 Ų. This value, along with other adduct formations including [M+Na]⁺ at 153.4 Ų and [M+NH₄]⁺ at 164.0 Ų, offers insights into the three-dimensional structure and gas-phase behavior of the compound.

Crystallographic Data and Disorder Phenomena

Limited crystallographic data is available specifically for this compound in the current literature. However, related trifluoromethyl-substituted benzamide compounds provide relevant structural insights that can inform understanding of crystallographic behavior in this class of molecules.

Studies of similar trifluoromethyl-containing compounds reveal important crystallographic features that may apply to this compound. Crystal structures of related compounds such as N-[4-(trifluoromethyl)phenyl]benzamide demonstrate that trifluoromethyl groups significantly influence intermolecular interactions and crystal packing arrangements. These compounds typically exhibit three distinct planar regions: the phenyl ring, any linking functional groups, and the trifluoromethyl-substituted phenyl ring.

The tilt angles between planar regions in related structures often deviate significantly from theoretical predictions, with experimental structures showing approximately 60° tilts compared to 30° in density functional theory calculations. These conformational changes result from more favorable environments for hydrogen bonding and aromatic ring π-stacking interactions in crystal structures.

Intermolecular interactions in crystals of trifluoromethyl-containing compounds typically involve both hydrogen bonding and dispersion forces. The trifluoromethyl groups participate in unique intermolecular contacts, with neighboring environments showing close contacts between trifluoromethyl groups and aromatic rings. These interactions contribute to the overall stability of the crystal lattice and influence physical properties such as melting behavior.

Crystal growth conditions for trifluoromethyl-containing compounds often require specific considerations. Elevated temperatures during crystal growth (30-40°C) can improve crystal quality and reduce twinning phenomena. Slow evaporation techniques and vapor diffusion methods are commonly employed for obtaining suitable single crystals for structural analysis.

Properties

IUPAC Name

2-methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N/c1-10(2,7-15)8-4-3-5-9(6-8)11(12,13)14/h3-6H,7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHOQALIUKTFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mizoroki–Heck Cross-Coupling Reaction

The critical intermediate, 3-(3-trifluoromethylphenyl)propanal, is synthesized via a Mizoroki–Heck cross-coupling between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal catalyzed by palladium acetate (Pd(OAc)₂) in the presence of tetrabutylammonium acetate (nBu₄NOAc) and bases such as potassium carbonate (K₂CO₃) and potassium chloride (KCl) in N,N-dimethylformamide (DMF) solvent at 90 °C for 3–4 hours.

  • This step avoids phosphine ligands to simplify the process.
  • The reaction yields a mixture of 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene and ethyl 3-(3-trifluoromethylphenyl)propanoate in an 85:15 ratio.
  • Microwave-assisted heating can be employed to reduce reaction time without compromising yield or selectivity.

Selective Reduction and Hydrolysis

  • The crude mixture is treated with potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA) under mild conditions to selectively reduce the ester to the aldehyde.
  • Subsequent hydrolysis yields highly pure 3-(3-trifluoromethylphenyl)propanal with yields up to 95%.

Reductive Amination to Form 2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine

Reaction Conditions

  • The aldehyde intermediate undergoes reductive amination with an appropriate amine, such as (R)-1-(1-naphthyl)ethylamine or related amines, depending on the target derivative.
  • The reaction is typically carried out in methanol or ethanol solvent at temperatures ranging from 0 to 35 °C.
  • Reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride are commonly used to convert the imine intermediate into the amine product.
  • Reaction times vary but generally range from several hours up to overnight to ensure complete conversion.

Purification

  • The reaction mixture is filtered and washed with aqueous methanol and water to remove impurities.
  • Organic solvents such as ethyl acetate are used to extract and purify the amine.
  • Activated charcoal treatment and controlled crystallization steps enhance the purity, often achieving >99.9% purity by HPLC analysis.

Comparative Data on Preparation Methods

Step Method/Reaction Key Reagents & Conditions Yield (%) Purity (%) Notes
1 Mizoroki–Heck cross-coupling Pd(OAc)₂, nBu₄NOAc, K₂CO₃, KCl, DMF, 90 °C, 3–4 h ~85 (intermediate mixture) Not specified Microwave-assisted option reduces time
2 Selective reduction & hydrolysis PDBBA, mild conditions 95 High (purified aldehyde) Efficient conversion to aldehyde
3 Reductive amination Amine, NaBH₃CN or NaBH(OAc)₃, MeOH, 0–35 °C 68–75 (typical) >99.9 (HPLC) Purification via filtration, washing, crystallization

Research Findings and Notes

  • The palladium-catalyzed cross-coupling step is critical for introducing the trifluoromethyl-substituted aromatic moiety with high regioselectivity and minimal side products.
  • The use of microwave irradiation in the cross-coupling step significantly reduces reaction time without affecting product yield or purity, offering an efficient alternative to conventional heating.
  • Selective reduction of esters to aldehydes using PDBBA is preferred due to mild reaction conditions and high selectivity, avoiding over-reduction to alcohols.
  • Reductive amination conditions must be carefully controlled to prevent side reactions and ensure high stereochemical purity when chiral amines are involved.
  • Purification protocols involving aqueous methanol washes, activated charcoal treatment, and controlled crystallization yield amine products suitable for pharmaceutical applications with purity exceeding 99.9%.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine is a chemical compound with the molecular formula C11H14F3NC_{11}H_{14}F_3N . It is also identified by the PubChem CID 50986506 .

Structural Information:

  • Molecular Formula: C11H14F3NC_{11}H_{14}F_3N
  • SMILES Notation: CC(C)(CN)C1=CC(=CC=C1)C(F)(F)F
  • InChI: InChI=1S/C11H14F3N/c1-10(2,7-15)8-4-3-5-9(6-8)11(12,13)14/h3-6H,7,15H2,1-2H3
  • InChIKey: PPHOQALIUKTFGB-UHFFFAOYSA-N

Names and Identifiers:

  • IUPAC Name: this compound;hydrochloride
  • Synonyms: Several synonyms are listed, including 2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride, 2-Methyl-2-(3-trifluoromethylphenyl)propylamine HCl, and others .

Related Compounds:

  • Parent Compound: CID 50986506 (this compound)

Applications:
While specific applications of this compound are not detailed in the provided search results, it is related to compounds with applications in:

  • Pharmaceuticals: An improved process for preparation of N- [1-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine, also known as cinacalcet, is used for treating hyperparathyroidism and preserving bone density in patients with kidney failure or hypercalcemia .
  • Organic buffering agents: It may be related to non-ionic organic buffering agents used in cell cultures with a pH range of 6-8.5 .
  • Ligand frameworks: It may be related to perimidines, which are N-heterocycles with applications in medical sciences .

Mechanism of Action

The mechanism of action of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs are compared below:

Compound Name Molecular Formula Molecular Weight (Da) Substituents Key Features
2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine (Target) C₁₁H₁₄F₃N 217.1078 Branched methyl, CF₃-phenyl Enhanced steric hindrance; improved metabolic stability
2-(3-(Trifluoromethyl)phenyl)propan-1-amine (16c) C₁₀H₁₂F₃N 204.09 Linear propyl, CF₃-phenyl Reduced steric bulk; higher polarity
3-(3-(Trifluoromethyl)phenyl)propan-1-amine C₁₀H₁₂F₃N 204.09 Linear propyl, CF₃-phenyl Used in cinacalcet synthesis; linear chain improves flexibility
(R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine C₂₂H₂₃F₃N 357.41 Naphthyl-ethyl, CF₃-phenyl Increased lipophilicity; clinical relevance as cinacalcet impurity

Key Observations :

  • The naphthalene-containing analog exhibits significantly higher molecular weight and lipophilicity, influencing blood-brain barrier penetration .

Key Observations :

  • The target compound’s synthesis lacks reported yield, but its nitrile precursor (15d) is prepared via alkylation of (3-(trifluoromethyl)phenyl)acetonitrile with NaH/MeI .
  • Higher yields (96%) are achieved for linear analogs using catalytic methods .

Structure-Activity Relationship (SAR)

  • Trifluoromethyl Group : Enhances binding to hydrophobic pockets and metabolic stability across all analogs .
  • Branched vs. Linear Chains : Branched structures (target compound) improve target selectivity but may reduce solubility .
  • Aromatic Modifications : Naphthalene incorporation increases potency but complicates pharmacokinetics .

Biological Activity

2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine, also known as a trifluoromethyl-substituted amine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's unique structural features, particularly the trifluoromethyl group, contribute to its interactions with various biological targets, influencing cellular processes and signaling pathways.

Chemical Structure and Properties

The molecular formula of this compound is C11H14F3NC_{11}H_{14}F_3N. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug design. The structural representation is as follows:

SMILES CC C CN C1 CC CC C1 C F F F\text{SMILES CC C CN C1 CC CC C1 C F F F}

Interaction with Receptors

Research indicates that this compound interacts with calcitonin gene-related peptide (CGRP) receptors. These receptors play a crucial role in pain signaling pathways. By binding to these receptors, the compound can inhibit their activity, potentially reducing pain perception.

Cellular Effects

The compound has been shown to modulate various cellular processes, including:

  • Gene Expression : It affects the expression of genes involved in inflammatory responses and metabolic pathways.
  • Cell Signaling : It influences key signaling pathways that regulate cell function.

The mechanism of action involves several pathways:

  • Binding to Biomolecules : The compound binds to specific receptors and proteins, altering their functions.
  • Inhibition of Enzyme Activity : The trifluoromethyl group enhances interactions with hydrophobic pockets in proteins, potentially leading to enzyme inhibition.
  • Metabolic Pathway Involvement : It interacts with enzymes critical for metabolic processes, influencing metabolite levels.

Dosage Effects in Animal Models

In animal studies, varying dosages of this compound have demonstrated different biological effects:

  • Lower Doses : Showed beneficial effects such as reduced pain and inflammation.
  • Higher Doses : Potentially led to adverse effects or diminished efficacy due to receptor desensitization or saturation.

Stability and Temporal Effects

The compound exhibits stability under standard laboratory conditions; however, its biological activity may decline over time due to degradation. This temporal aspect is crucial for understanding its long-term effects in therapeutic applications.

Case Studies and Research Findings

A variety of studies have explored the biological activity of compounds similar to this compound:

StudyFindings
Leung et al. (2020)Identified that trifluoromethyl groups enhance antibacterial activity against N. meningitidis and H. influenzae when incorporated into similar scaffolds .
MDPI Review (2022)Discussed the significance of trifluoromethyl groups in drug potency and their role in enhancing interactions with biological targets .
ACS Journal (2024)Highlighted the structure-based discovery of compounds with similar properties showing efficacy against various diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of structurally similar amines (e.g., 1-(ethylsulfanyl)propan-2-amine) involves nucleophilic substitution or reductive amination. For trifluoromethyl-substituted compounds, fluorinated intermediates like 3-(trifluoromethyl)benzaldehyde derivatives are critical precursors . Optimization requires controlled temperature (0–5°C for exothermic steps) and inert atmospheres to stabilize reactive intermediates. Yield improvements (≥70%) are achieved via iterative adjustments of stoichiometry (e.g., 1:1.2 amine:carbonyl ratio) and solvent polarity (e.g., THF for better solubility of aromatic intermediates) .

Q. How can spectroscopic techniques (NMR, FTIR) differentiate this compound from structurally analogous compounds?

  • Methodological Answer :

  • ¹H NMR : The trifluoromethyl group (-CF₃) induces deshielding of adjacent protons on the phenyl ring (δ ~7.5–8.0 ppm). The geminal methyl groups on the propan-1-amine backbone produce a singlet at δ ~1.2–1.4 ppm .
  • ¹⁹F NMR : A distinct triplet for -CF₃ at δ ~-60 ppm confirms fluorination .
  • FTIR : Absence of carbonyl peaks (1650–1750 cm⁻¹) distinguishes it from ketone precursors .

Q. What solubility challenges arise with this compound, and how are they addressed in aqueous reaction systems?

  • Methodological Answer : The hydrophobic trifluoromethyl group reduces aqueous solubility. Co-solvents like DMSO (10–20% v/v) enhance solubility for biological assays. For reactions requiring water, micellar catalysis (e.g., SDS surfactants) or phase-transfer agents (e.g., tetrabutylammonium bromide) improve interfacial interactions .

Advanced Research Questions

Q. How do computational models (DFT, QM/MM) predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal electron-withdrawing effects of -CF₃, lowering the LUMO energy of the phenyl ring and enhancing electrophilicity. Transition state modeling shows steric hindrance from geminal methyl groups slows SN2 kinetics, favoring SN1 pathways in polar solvents .

Q. What contradictions exist in reported biological activity data for trifluoromethyl-substituted amines, and how are they resolved experimentally?

  • Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variations) often stem from differences in assay conditions (pH, temperature) or impurities. Resolution strategies:

  • HPLC-PDA/MS purity verification (>98% purity threshold) .
  • Standardized assay buffers (e.g., Tris-HCl pH 7.4 for kinase studies) .
  • Meta-analysis of literature data to identify confounding variables (e.g., solvent polarity in cell permeability) .

Q. How can reactor design (e.g., flow chemistry) improve the scalability of this compound synthesis?

  • Methodological Answer : Continuous flow reactors minimize exothermic risks and enhance reproducibility. Key parameters:

  • Residence time : 30–60 minutes for complete conversion.
  • Temperature control : Jacketed reactors with ΔT <5°C.
  • In-line analytics : Real-time FTIR or UV monitoring to track intermediate formation .

Q. What metabolic pathways are hypothesized for this compound in hepatocyte models, and how are they validated?

  • Methodological Answer : In vitro hepatocyte assays (e.g., HepG2 cells) combined with LC-HRMS identify Phase I metabolites (oxidation at the amine group) and Phase II conjugates (glucuronidation). Isotopic labeling (¹⁴C at the methyl group) tracks metabolic stability, while CYP450 inhibition studies (e.g., ketoconazole controls) validate enzyme involvement .

Data Contradiction Analysis

Q. Why do X-ray crystallography and computational docking studies show conflicting binding poses for this compound in receptor models?

  • Methodological Answer : Discrepancies arise from:

  • Crystal packing forces distorting ligand conformation in X-ray structures.
  • Flexible docking algorithms overestimating rotational freedom of the CF₃ group.
    • Resolution : Hybrid approaches combining cryo-EM (for dynamic resolution) and metadynamics simulations (to map free energy landscapes) reconcile these differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.